molecular formula C18H22N4O5 B2768690 N-(2H-1,3-benzodioxol-5-yl)-2-{3-ethyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl}acetamide CAS No. 923233-49-2

N-(2H-1,3-benzodioxol-5-yl)-2-{3-ethyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl}acetamide

Cat. No.: B2768690
CAS No.: 923233-49-2
M. Wt: 374.397
InChI Key: XKKWYCOWIFTPKL-UHFFFAOYSA-N
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Description

N-(2H-1,3-benzodioxol-5-yl)-2-{3-ethyl-2,4-dioxo-1,3,8-triazaspiro[45]decan-8-yl}acetamide is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-{3-ethyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl}acetamide typically involves multiple steps:

    Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.

    Synthesis of the Triazaspirodecane Core: This step involves the reaction of ethylamine with cyclic ketones and urea under controlled conditions to form the spiro linkage.

    Coupling Reaction: The final step involves the coupling of the benzo[d][1,3]dioxole moiety with the triazaspirodecane core using acylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety, leading to the formation of quinones.

    Reduction: Reduction reactions may target the carbonyl groups in the triazaspirodecane structure, converting them to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the acetamide linkage.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are used under basic or acidic conditions.

Major Products

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Formation of alcohols and reduced amides.

    Substitution: Formation of substituted acetamides and other derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions due to its unique structure.

    Material Science:

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, making it useful in biochemical research.

    Drug Development:

Medicine

    Therapeutic Agents: The compound may exhibit therapeutic properties, such as anti-inflammatory or anticancer activity.

    Diagnostic Tools: Potential use in diagnostic imaging or as a biomarker.

Industry

    Polymer Synthesis: The compound may be used in the synthesis of specialized polymers with unique properties.

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-{3-ethyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl}acetamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The benzo[d][1,3]dioxole moiety may interact with hydrophobic pockets, while the triazaspirodecane structure may form hydrogen bonds with active sites. These interactions can modulate the activity of the target molecules, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Spiro Compounds: Other spiro compounds with similar structures include spirooxindoles and spirocyclic lactams.

    Benzo[d][1,3]dioxole Derivatives: Compounds like piperonyl butoxide and safrole share the benzo[d][1,3]dioxole moiety.

Uniqueness

N-(2H-1,3-benzodioxol-5-yl)-2-{3-ethyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl}acetamide is unique due to its combination of the benzo[d][1,3]dioxole and triazaspirodecane structures, which may confer distinct chemical and biological properties not observed in other similar compounds.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(3-ethyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O5/c1-2-22-16(24)18(20-17(22)25)5-7-21(8-6-18)10-15(23)19-12-3-4-13-14(9-12)27-11-26-13/h3-4,9H,2,5-8,10-11H2,1H3,(H,19,23)(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKKWYCOWIFTPKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2(CCN(CC2)CC(=O)NC3=CC4=C(C=C3)OCO4)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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